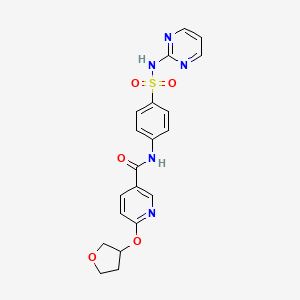

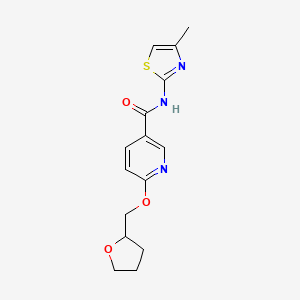

![molecular formula C26H25N5O3S B2832629 (2E)-2-[(1-乙基-3-甲基嘧唑-4-基)甲亚甲基]-7-甲基-5-(5-甲基呋喃-2-基)-3-酮-N-苯基-5H-[1,3]噻唑并[3,2-a]嘧啶-6-甲酸酰胺 CAS No. 494219-49-7](/img/structure/B2832629.png)

(2E)-2-[(1-乙基-3-甲基嘧唑-4-基)甲亚甲基]-7-甲基-5-(5-甲基呋喃-2-基)-3-酮-N-苯基-5H-[1,3]噻唑并[3,2-a]嘧啶-6-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .科学研究应用

合成及生物学评估

抗癌和抗炎剂:已合成吡唑并嘧啶衍生物并评估其作为抗癌和抗 5-脂氧合酶剂的潜力,展示了这些化合物在药物开发中的多功能性 (Rahmouni 等人,2016 年)。此类研究强调了结构修饰对于增强生物活性的重要性。

抗炎和抗癌活性:噻唑并嘧啶衍生物在炎症和癌症的治疗中显示出前景。已合成并测试了噻唑并嘧啶支架中经过修饰的化合物,以了解其生物活性,突出了这些分子作为治疗剂的潜力 (Tozkoparan 等人,1999 年)。

抗菌特性:对吡唑并嘧啶和噻唑并嘧啶化合物的研究还探讨了它们的抗菌功效。这些研究为开发新的抗菌剂奠定了基础,这些抗菌剂可以解决日益严重的抗生素耐药性问题 (Bondock 等人,2008 年)。

酶抑制:合成吡唑并[1,5-a]嘧啶衍生物用于神经炎症中 IRAK4 酶的潜在成像,在诊断成像和神经病学领域引入了一种新的应用,表明了这些化合物广泛的研究应用范围 (Wang 等人,2018 年)。

作用机制

Target of Action

The primary target of VU0608656-1 is the Kelch-like ECH Associated Protein 1 (KEAP1)-Cullin 3 (CUL3) E3-ligase complex . This complex plays a crucial role in controlling the protein levels of Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that is significant in various NRF2-dependent cancers .

Mode of Action

VU0608656-1, also known as VVD-065, functions by covalently interacting with KEAP1 at a sensor cysteine residue . This interaction results in an enhanced affinity between KEAP1 and CUL3, and an increased capacity for KEAP1 mediated NRF2 degradation . High-resolution co-crystal structures have revealed that binding of VU0608656-1 allosterically induces a conformational change that mimics the conformation of KEAP1 when in complex with CUL3 . By targeting the KEAP1-CUL3 interaction and promoting the degradation of NRF2, VU0608656-1 offers a means to modulate NRF2 levels in NRF2-dependent cancers .

Biochemical Pathways

The KEAP1-CUL3 E3-ligase complex is part of the NRF2 pathway . Under normal conditions, KEAP1 acts as an oxidative sensor and facilitates the ubiquitination and subsequent degradation of NRF2 . During oxidative or electrophilic stress, keap1 can be inactivated, allowing nrf2 levels to increase and regulate nrf2-dependent genes . VU0608656-1 influences this pathway by enhancing the affinity between KEAP1 and CUL3, promoting the degradation of NRF2 .

Result of Action

The action of VU0608656-1 results in the degradation of NRF2 in NRF2-activated cancers . This degradation is facilitated by the enhanced affinity between KEAP1 and CUL3, which is induced by the compound’s interaction with KEAP1 . The unprecedented mechanism of action exhibited by VU0608656-1 has been confirmed through in vitro and in vivo studies .

安全和危害

未来方向

属性

IUPAC Name |

(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3S/c1-5-30-14-18(16(3)29-30)13-21-25(33)31-23(20-12-11-15(2)34-20)22(17(4)27-26(31)35-21)24(32)28-19-9-7-6-8-10-19/h6-14,23H,5H2,1-4H3,(H,28,32)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXFWLHSTAELNG-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide](/img/structure/B2832547.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2832549.png)

![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)

![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)

![(E)-N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2832560.png)

![2-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2832565.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2832567.png)

![6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2832569.png)